Tetraethylammonium borohydride
Description
Contextualization within Quaternary Ammonium (B1175870) Borohydride (B1222165) Chemistry
Quaternary ammonium borohydrides represent a class of chemical compounds that pair a quaternary ammonium cation with a borohydride anion. This combination results in reagents with distinct characteristics compared to their inorganic counterparts like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). The presence of the bulky, organic quaternary ammonium cation, such as the tetraethylammonium (B1195904) ion in TEAB, significantly influences the compound's physical and chemical properties.
A key feature of quaternary ammonium borohydrides is their enhanced solubility in organic solvents. While inorganic borohydrides are typically soluble in water or polar protic solvents, quaternary ammonium borohydrides exhibit greater solubility in a wider range of organic media. This property is crucial for their application in organic synthesis, where many reactants are not soluble in aqueous environments. The large organic cation also modulates the reducing power of the borohydride anion, often leading to milder and more selective reductions. chemimpex.com
The synthesis of quaternary ammonium borohydrides, including TEAB, is generally achieved through a metathesis reaction, also known as a double displacement reaction. acs.org A common method involves the reaction of a quaternary ammonium halide, such as tetraethylammonium bromide, with an alkali metal borohydride, like sodium borohydride, in a suitable solvent. This straightforward synthetic route makes these specialized reagents accessible for various research applications.
Research Significance of Tetraethylammonium Borohydride as a Specialized Reagent
The research significance of this compound lies in its versatility and unique reactivity profile as a specialized reagent in chemical synthesis and materials science. chemimpex.com Its distinct properties make it a valuable tool for chemists seeking to achieve specific transformations that may be difficult with more conventional reducing agents.
Key areas of research where TEAB is significant include:
Selective Reductions: TEAB is recognized as a potent yet selective reducing agent. chemimpex.com It is particularly effective in the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. chemimpex.com The controlled reactivity of TEAB allows for selective reductions in the presence of other functional groups, a critical aspect in the synthesis of complex organic molecules.
Phase-Transfer Catalysis: The tetraethylammonium cation in TEAB enables its use in phase-transfer catalysis (PTC). In PTC, a reactant is transferred from one phase to another where the reaction occurs. TEAB can act as a source of borohydride ions in a non-polar organic phase, facilitating reactions with organic substrates that are insoluble in the aqueous phase where the borohydride might otherwise be.
Nanoparticle Synthesis: TEAB has found applications in nanotechnology, specifically in the preparation of metal nanoparticles. chemimpex.com It can act as a reducing agent for metal salts, leading to the formation of nanoparticles with controlled size and morphology. The tetraethylammonium cation can also serve as a capping agent, stabilizing the newly formed nanoparticles and preventing their aggregation.
Electrochemistry: In the field of electrochemistry, TEAB is used in the preparation of ionic liquids. chemimpex.com These materials exhibit good ionic conductivity and stability, making them suitable for applications in batteries and fuel cells. chemimpex.com
Precursor for Boron-Rich Materials: Research has shown that the pyrolysis of TEAB can lead to the formation of polyhedral borane (B79455) species like closo-decaborate ([B₁₀H₁₀]²⁻). jlu.edu.cnresearchgate.netchemrxiv.org These boron-rich clusters are of interest for applications in materials science and as building blocks for more complex structures like carboranes. researchgate.netchemrxiv.org
Evolution of Academic Inquiry into this compound's Reactivity and Utility
Academic interest in this compound has evolved from initial studies of its fundamental properties to more sophisticated investigations of its reactivity and application in complex chemical systems. Early research focused on the synthesis and basic characterization of quaternary ammonium borohydrides, establishing their solubility and stability profiles. acs.org
Subsequent studies delved deeper into the reactivity of TEAB as a reducing agent. Researchers have systematically investigated its reactions with a wide array of functional groups, mapping out its selectivity and comparing its efficacy to other hydride reagents. acs.org This has led to a better understanding of how the quaternary ammonium cation influences the hydride-donating ability of the borohydride anion.
More recently, the scope of TEAB research has expanded into new and interdisciplinary areas. The exploration of its role in nanoparticle synthesis is a testament to the growing intersection of organic chemistry and materials science. chemimpex.com Furthermore, detailed mechanistic studies, often employing computational methods, are providing a more nuanced understanding of the reaction pathways involved in TEAB-mediated transformations. chemrxiv.org The investigation of its thermal decomposition to produce complex borane clusters also represents a significant area of ongoing research, with potential applications in the development of advanced materials. jlu.edu.cnresearchgate.netchemrxiv.org The evolution of research on TEAB highlights a continuous effort to harness its unique properties for the advancement of chemical synthesis and materials innovation.
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | (C₂H₅)₄N(BH₄) | |
| Molecular Weight | 145.10 g/mol | |
| Appearance | White, moisture-sensitive crystalline powder | |
| CAS Number | 17083-85-1 | nih.gov |
| Melting Point | >230 °C | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
17083-85-1 |
|---|---|
Molecular Formula |
C8H20BN+ |
Molecular Weight |
141.06 g/mol |
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1; |
InChI Key |
NQZKZGHOYUYCHU-UHFFFAOYSA-N |
SMILES |
[B-].CC[N+](CC)(CC)CC |
Canonical SMILES |
[B].CC[N+](CC)(CC)CC |
Other CAS No. |
17083-85-1 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Tetraethylammonium Borohydride
Metathesis Reaction Approaches
Metathesis, or double displacement, reactions are a cornerstone in the synthesis of tetraethylammonium (B1195904) borohydride (B1222165). These methods involve the exchange of ions between two reacting salts, one providing the tetraethylammonium cation and the other the borohydride anion.
Synthesis via Alkali Metal Borohydrides and Tetraethylammonium Salts
A prevalent and practical method for synthesizing tetraethylammonium borohydride involves the reaction of an alkali metal borohydride, most commonly sodium borohydride (NaBH₄), with a tetraethylammonium salt. The choice of the tetraethylammonium salt, such as the bromide (Et₄NBr), chloride (Et₄NCl), or hydroxide (B78521) (Et₄NOH), influences the reaction conditions and byproducts.
The general reaction can be represented as: M[BH₄] + [(C₂H₅)₄N]X → [(C₂H₅)₄N][BH₄] + MX (where M = an alkali metal like Na⁺, and X = a halide like Br⁻ or Cl⁻)
When tetraethylammonium bromide or chloride is used, the reaction is typically carried out in a suitable solvent where the resulting alkali metal halide (e.g., NaBr or NaCl) has low solubility, facilitating its removal by filtration. energy.gov For instance, the reaction of sodium borohydride with tetraethylammonium bromide in ethanol (B145695) can yield this compound. Similarly, using tetraethylammonium chloride in a solvent like dimethylformamide (DMF) followed by precipitation with a less polar solvent like diethyl ether is another viable route. energy.gov
The use of tetraethylammonium hydroxide offers a different approach where the byproduct is an alkali metal hydroxide. This reaction can be driven to completion, particularly when stoichiometric ratios are carefully controlled.
Ion Exchange Techniques with Tetraethylammonium Hydroxide
Ion exchange chromatography represents a refined method for the synthesis of this compound. This technique typically involves passing a solution containing a tetraethylammonium salt, often the hydroxide, through an ion exchange resin that has been pre-loaded with borohydride ions. wikipedia.org
Alternatively, a solution of tetraethylammonium hydroxide can be directly reacted with a source of borohydride ions, followed by purification steps to remove the resulting byproducts. wikipedia.org For example, reacting an aqueous solution of tetraethylammonium hydroxide with sodium borohydride leads to the formation of this compound and sodium hydroxide. The desired product can then be isolated and purified.
The synthesis of tetraethylammonium hydroxide itself can be achieved through salt metathesis from tetraethylammonium bromide using a hydroxide-loaded ion exchange column. wikipedia.org
Optimization of Reaction Conditions and Solvent Systems for Purity and Yield
The purity and yield of this compound are critically dependent on the optimization of reaction conditions and the choice of solvent systems. The selection of the solvent is crucial as it affects the solubility of reactants and byproducts, reaction rate, and ease of purification.
Aqueous systems are often favored for industrial-scale production due to their low cost and scalability. For instance, reacting a 40-60% aqueous solution of tetraethylammonium hydroxide with solid sodium borohydride at ambient temperatures (20–30°C) can achieve over 90% conversion in a relatively short time frame of 1-2 hours.
For laboratory-scale synthesis and to achieve high purity, various organic solvents are employed. Ethanol and methanol (B129727) are effective solvents for the reaction between sodium borohydride and tetraethylammonium halides. Post-reaction, purification often involves evaporation of the solvent under vacuum, followed by recrystallization from solvents like ethanol or acetone (B3395972) to remove impurities such as sodium hydroxide or residual halides, achieving purities of 98–99%. The final product is typically dried under vacuum to ensure it is anhydrous.
Below is a table summarizing the influence of different solvent systems on the synthesis of this compound.
| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| NaBH₄ + (C₂H₅)₄NOH | Water | 20-30 | >90 | >95 | |
| NaBH₄ + (C₂H₅)₄NBr | Ethanol | Ambient | 70-85 | 85-90 | |
| NaBH₄ + (C₂H₅)₄NCl | DMF/Ether | Room Temp | - | - | energy.gov |
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative route to this compound, involving the direct reduction of boron-containing species at an electrode surface.
Direct Electrochemical Reduction of Borate (B1201080) Species in the Presence of Tetraethylammonium Cations
The electrochemical synthesis of this compound can be achieved through the direct reduction of borate species, such as boric acid, in an electrolytic cell. This process is conducted in the presence of tetraethylammonium cations, which are typically introduced in the form of tetraethylammonium hydroxide.
BO₂⁻ + 6H₂O + 8e⁻ → BH₄⁻ + 8OH⁻
The presence of tetraethylammonium cations is crucial for this process.
Strategies for Mitigating Electrostatic Barriers in Electrochemical Borohydride Formation
A significant challenge in the electrochemical reduction of borate anions is the electrostatic repulsion between the negatively charged borate ions and the negatively charged cathode surface. science.gov This repulsion can hinder the reaction and lower the efficiency of borohydride formation. Several strategies have been developed to mitigate these electrostatic barriers.
One effective strategy is the use of tetraalkylammonium cations, such as tetraethylammonium, as supporting electrolytes. researchgate.net These cations can adsorb onto the electrode surface, creating a more favorable environment for the approach of the borate anions to the electrode, thereby concentrating them at the electrode-solution interface.
Other approaches to overcome these barriers include:
Pulsed Electrochemical Methods: Applying a pulsed potential or current can help to reduce the passivation of the electrode surface and disrupt the formation of a stable, repulsive double layer.
Modified Electrodes: The use of specific electrode materials with high overpotentials for the hydrogen evolution reaction, such as mercury pool electrodes, can favor the reduction of borate to borohydride.
Research in this area is ongoing, with efforts focused on developing more efficient and economically viable electrochemical routes for the synthesis of this compound and other borohydrides. nrel.gov
Comparative Analysis of Synthetic Routes for Scalability and Efficiency
The selection of a synthetic route for this compound on an industrial scale is heavily influenced by factors such as scalability, efficiency, cost, and safety. A comparative analysis of the prevalent synthetic methods reveals distinct advantages and disadvantages for large-scale production.
One of the most common methods involves the metathesis reaction between a tetraethylammonium halide, such as tetraethylammonium bromide or chloride, and an alkali metal borohydride, typically sodium borohydride. The efficiency and scalability of this route are significantly impacted by the choice of solvent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used. For instance, a reaction of tetraethylammonium chloride with sodium borohydride in DMF can produce this compound with a yield of 65%. thieme-connect.de While these solvents can effectively dissolve the reactants, their high cost, potential for side reactions at elevated temperatures, and the difficulty in separating the product from the inorganic salt byproduct (e.g., sodium chloride or sodium bromide) present challenges for large-scale synthesis. thieme-connect.de The purification process often involves filtration to remove the precipitated inorganic salt followed by the addition of a solvent like diethyl ether to precipitate the desired product. thieme-connect.de
Another approach utilizes aqueous or alcoholic media. The reaction of sodium borohydride with tetraethylammonium hydroxide (TEAH) in water, methanol, or ethanol is a viable option, with aqueous systems often being preferred for industrial scalability. These reactions are typically conducted at ambient temperatures (20–30°C) to minimize the decomposition of the borohydride. For example, combining a 40–60% aqueous solution of TEAH with particulate sodium borohydride can lead to a conversion rate of over 90% within one to two hours. This method can produce high yields (90-95%) and high purity (95-99%) product, making it a strong candidate for industrial applications.
The halide-borohydride exchange, for example between tetraethylammonium bromide and sodium borohydride in ethanol, is another alternative. This process takes advantage of the precipitation of sodium bromide in ethanol, which can then be removed by filtration. However, the yields for this method are typically lower, in the range of 70-85%.
For industrial-scale production, batch reactors with capacities ranging from 1,000 to 5,000 liters are often employed. These reactors are equipped with agitation systems to ensure uniform mixing and have automated controls for temperature and pressure. To enhance cost-effectiveness and reduce environmental impact, solvent recovery through distillation is a common practice in industrial settings. Final purification of this compound is often achieved through recrystallization from solvents like ethanol or acetone, followed by vacuum drying to remove any residual solvents.
The following interactive data table provides a comparative overview of different synthetic routes for this compound, highlighting key parameters relevant to their scalability and efficiency.
Table 1: Comparative Analysis of Synthetic Routes for this compound
| Synthetic Route | Reactants | Solvent | Yield (%) | Purity (%) | Scalability | Key Considerations |
| Metathesis with TEAH | Tetraethylammonium hydroxide, Sodium borohydride | Water | 90-95 | 95-99 | High | Preferred for industrial scale due to high yield and purity. |
| Halide-Borohydride Exchange | Tetraethylammonium bromide, Sodium borohydride | Ethanol | 70-85 | 85-90 | Moderate | Lower yield compared to the TEAH route. |
| Metathesis in Organic Solvent | Tetraethylammonium chloride, Sodium borohydride | Dimethylformamide (DMF) | ~65 | - | Moderate | Requires careful solvent handling and byproduct separation. thieme-connect.de |
Advanced Applications of Tetraethylammonium Borohydride in Organic and Inorganic Synthesis
Selective Reductions of Carbonyl Compounds
Chemoselective Reduction of Aldehydes to Alcohols under Mild Conditions
Tetraethylammonium (B1195904) borohydride (B1222165) is recognized as a mild reducing agent capable of selectively reducing aldehydes to their corresponding primary alcohols. The chemoselectivity in the reduction of carbonyl compounds stems from the inherent difference in reactivity between aldehydes and ketones. Aldehydes are sterically less hindered and electronically more electrophilic than ketones, which allows for their preferential reduction. bham.ac.uk
Under mild conditions, tetraethylammonium borohydride can achieve the reduction of an aldehyde in the presence of a ketone, a valuable transformation in multi-functionalized molecules. This selectivity is a general feature of borohydride reagents, and the use of tetraalkylammonium salts like this compound in solvents such as dichloromethane (B109758) allows for these reductions to occur efficiently, often at convenient rates at room temperature. researchgate.net While specific kinetic data for competitive reductions with this compound are not extensively detailed in the literature, the established principles of borohydride reactivity support its utility for the chemoselective reduction of aldehydes. bham.ac.ukresearchgate.net
Chemoselective Reduction of Ketones to Alcohols
Ketones are readily reduced by this compound to their corresponding secondary alcohols. The reaction proceeds at a convenient rate under mild conditions, similar to the reduction of aldehydes, although ketones are generally less reactive. researchgate.net The reduction is typically carried out in organic solvents where the reagent is soluble.
The general conditions for the reduction of ketones using tetraalkylammonium borohydrides involve dissolving the substrate in a suitable solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by standard techniques such as thin-layer chromatography.
Table 1: General Conditions for the Reduction of Ketones with Tetraalkylammonium Borohydrides
| Substrate | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Ketone | This compound | Dichloromethane or other organic solvents | Room Temperature | Secondary Alcohol |
This table represents typical, non-exhaustive conditions for the reduction of ketones.
Enantioselective Reduction of Prochiral Ketones in Chiral Systems
A significant application of this compound is in the field of asymmetric synthesis, specifically the enantioselective reduction of prochiral ketones. When used in conjunction with a chiral catalyst, such as an oxazaborolidine generated in situ from a chiral amino alcohol, this compound can facilitate the formation of chiral secondary alcohols with a preference for one enantiomer.
In a study involving the asymmetric reduction of acetophenone (B1666503) using (1S, 2R)-(-)-cis-1-amino-2-indanol as the chiral catalyst, several tetraalkylammonium borohydrides were evaluated. This compound was found to provide the corresponding (R)-1-phenylethanol with moderate enantioselectivity. researchgate.netthieme-connect.de Although other analogs like tetrabutylammonium (B224687) borohydride showed higher enantiomeric excess (ee), the use of this compound demonstrates the principle of achieving enantioselectivity with this class of reagents, albeit with longer reaction times. researchgate.netthieme-connect.de
Table 2: Enantioselective Reduction of Acetophenone using this compound and a Chiral Catalyst
| Borohydride Reagent | Chiral Catalyst | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|
| This compound | (1S, 2R)-(-)-cis-1-amino-2-indanol | THF | 67-73% |
Data sourced from a study on the in situ generation of a chiral oxazaborolidine catalyst. researchgate.netthieme-connect.de
Reduction of Other Organic Functional Groups
Reduction of Imine Esters
The reduction of the carbon-nitrogen double bond in imines is a fundamental transformation for the synthesis of amines. Borohydride reagents are known to reduce imines, with the reactivity often enhanced by protonation or complexation of the imino nitrogen. sci-hub.se While specific literature on the reduction of "imine esters" with this compound is sparse, the reduction of the imine functionality itself is well-established. It is plausible that the imine moiety within an imine ester would be susceptible to reduction by this compound to yield the corresponding amino ester. The general reaction involves the hydride attack on the electrophilic carbon of the C=N bond.
Reduction of Acid Chlorides and Anhydrides
This compound is an effective reagent for the reduction of highly reactive carbonyl compounds such as acid chlorides and anhydrides. Acid chlorides are reduced very rapidly by tetraalkylammonium borohydrides in solvents like dichloromethane to furnish primary alcohols. researchgate.net The reaction proceeds through an intermediate aldehyde, which is subsequently reduced to the primary alcohol. mdma.ch
Acid anhydrides are also smoothly reduced by borohydrides. Acyclic anhydrides typically yield primary alcohols and a carboxylate salt, while cyclic anhydrides can be reduced to lactones. thieme-connect.de The use of this compound provides a convenient method for these transformations under mild conditions.
Table 3: Reduction of Acid Chlorides and Anhydrides with Borohydride Reagents
| Substrate | Reagent | Product(s) |
|---|---|---|
| Acid Chloride | This compound | Primary Alcohol |
| Acyclic Anhydride | Borohydride Reagents | Primary Alcohol + Carboxylate Salt |
| Cyclic Anhydride | Borohydride Reagents | Lactone |
This table illustrates the expected products from the reduction of acid chlorides and anhydrides with borohydride reagents.
Deoxygenation Reactions in Organic Substrates
This compound is utilized as a reagent for the deoxygenation of organic compounds, a reaction involving the removal of oxygen from a molecule. This type of reduction is particularly significant for substrates where the oxygen-containing group is part of an alcohol that can form a stable carbocation intermediate, such as allylic and benzylic alcohols. thieme-connect.de While general reductions of common alcohols to hydrocarbons are not always synthetically useful, the targeted deoxygenation of specific functional groups is a valuable transformation. thieme-connect.de
The reactivity of borohydrides in deoxygenation can be tailored. For instance, acyloxyborohydrides are noted for their application in deoxygenation reactions. thieme-connect.de A related quaternary ammonium (B1175870) salt, tetrabutylammonium borohydride, demonstrates the utility of such reagents in the deoxygenation of carbohydrates through the redox rearrangement of benzylidene acetals. This highlights the broader applicability of tetraalkylammonium borohydrides in removing oxygen functionalities from complex organic scaffolds.
Hydrogenation Reactions in the Presence of Metal Catalysts
In the realm of catalytic hydrogenation, this compound functions as a convenient source of hydride (H⁻), particularly when used in conjunction with metal catalysts. Reduction reactions, including hydrogenation, are fundamental in organic chemistry. tcichemicals.com The presence of catalysts, such as those based on platinum and palladium, is often crucial for these transformations to proceed efficiently. iitm.ac.in
The synergy between a borohydride source and a metal catalyst is a recurring theme in modern synthesis. Metal borohydride complexes, LnM(BH₄), can be considered masked metal hydride species (LₙMH), which are key intermediates in catalytic cycles. rsc.org For metal hydride species that are thermally unstable, employing the more stable borohydride derivatives as catalyst precursors is advantageous. rsc.org
Furthermore, tetraalkylammonium salts are instrumental in the synthesis of the catalysts themselves. They can act as stabilizers for water-soluble noble metal nanoparticles (e.g., Rhodium, Ruthenium, Palladium), which are active catalysts for hydrogenation reactions in aqueous or biphasic systems. nih.gov For example, surfactant-stabilized Ru and Rh nanoparticles have demonstrated good catalytic activities for the hydrogenation of various aromatic compounds. nih.gov The choice of catalyst can be critical; research into borohydride hydrolysis for hydrogen release has evaluated various supported metals, including Platinum on carbon (Pt/C), Platinum on carbon nanotubes (Pt/CNT), and Ruthenium on carbon nanotubes (Ru/CNT). researchgate.net
| Catalyst System Component | Role in Hydrogenation | Example Application |
| This compound | Hydride (H⁻) source | General hydrogenation of organic compounds |
| Metal Catalysts (e.g., Pt, Pd) | Activation of H₂/Hydride transfer | General hydrogenation of organic compounds |
| Tetraalkylammonium Salts | Stabilizer for nanoparticle catalysts | Synthesis of Rh and Ru nanoparticles for arene hydrogenation nih.gov |
| LnM(BH₄) Complexes | Stable precursor to active LₙMH catalyst | Hydrogenation of C=O bonds rsc.org |
Synthesis of Boron-Containing Clusters and Polyhedra
A significant application of this compound is as a precursor in the high-temperature synthesis of polyhedral borane (B79455) anions, which are foundational building blocks for more complex structures.
The pyrolysis (thermal decomposition) of this compound (Et₄NBH₄) is a key method for producing salts of closo-decaborate ([B₁₀H₁₀]²⁻) and closo-dodecaborate ([B₁₂H₁₂]²⁻). researchgate.netchemrxiv.org These reactions involve heating Et₄NBH₄, often in a high-boiling inert solvent like n-decane or decalin, or as a solid. researchgate.netchemrxiv.org
Research has shown that the pyrolysis of Et₄NBH₄ in a solid state or as a suspension in silicone fluid leads to mixtures of (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂. researchgate.netchemrxiv.org When the reaction is conducted in n-decane (at 174 °C) or decalin (at 180 °C), tetraethylammonium octahydrotriborate (Et₄NB₃H₈) is formed as a primary intermediate product. researchgate.netchemrxiv.orgresearchgate.net Increasing the reaction time and/or temperature promotes the conversion of this intermediate into the larger borane cages. researchgate.netchemrxiv.org High-yield synthesis of the decahydrodecaborate(2-) anion has been achieved by the thermolysis of Et₄NBH₄ at 185°C under atmospheric pressure. researchgate.net The conditions of the pyrolysis, including temperature, solvent, and pressure, are critical variables that are optimized to control the product distribution. researchgate.netchemrxiv.org The formation of these higher boranes is also noted to be extremely sensitive to the presence of water vapor. chemrxiv.org
| Starting Material | Pyrolysis Conditions | Key Intermediate(s) | Major Products | Reference(s) |
| Et₄NBH₄ | Solid state or silicone fluid | - | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |
| Et₄NBH₄ | n-decane, 174 °C | Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |
| Et₄NBH₄ | Decalin, 180 °C | Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |
| Et₄NBH₄ | 185 °C, atmospheric pressure | Et₃NBH₃, Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀ | researchgate.net |
The closo-decaborate anion, produced from the pyrolysis of this compound, is a crucial precursor for the synthesis of carboranes. researchgate.netchemrxiv.orgdtic.mil Carboranes are clusters composed of boron and carbon atoms, which have applications in materials science and medicine. The synthesis of 1,2-dicarba-closo-dodecaboranes (a type of carborane) involves several steps starting from the [B₁₀H₁₀]²⁻ anion. researchgate.net
The typical synthetic sequence involves:
Conversion of the pyrolysis product, (R₄N)₂B₁₀H₁₀, to an alkali metal salt such as Li₂B₁₀H₁₀. researchgate.net
"Cage opening" of the [B₁₀H₁₀]²⁻ cluster to form a B₁₀H₁₂L₂ species, where L is a Lewis base. researchgate.net
Reaction of the B₁₀H₁₂L₂ intermediate with an acetylene (B1199291) (R-C≡C-R') to insert two carbon atoms into the boron framework, forming the icosahedral carborane cage. researchgate.net
The intermediate tetraethylammonium octahydrotriborate (Et₄NB₃H₈), formed during the initial stages of Et₄NBH₄ pyrolysis, is also a significant boron-containing intermediate in its own right. researchgate.net
Role in Organometallic and Coordination Chemistry
This compound and other quaternary ammonium borohydrides are highly effective reagents in organometallic synthesis, particularly for the generation of reactive anionic metal complexes.
Quaternary ammonium borohydrides are used to prepare metal carbonyl anions from neutral metal carbonyl dimers and metal carbonyl halides. researchgate.net These borohydrides act as reducing agents, cleaving metal-metal or metal-halogen bonds to generate the desired anionic species. This method is effective for a range of metal carbonyls, including those of molybdenum, manganese, rhenium, cobalt, iron, and ruthenium. researchgate.net
Examples of transformations include:
Reduction of metal carbonyl dimers like Mn₂(CO)₁₀, Re₂(CO)₁₀, and Co₂(CO)₈. researchgate.net
Reduction of metal carbonyl halides such as BrMn(CO)₅ and η⁵-C₅H₅Mo(CO)₃Cl. researchgate.net
For instance, the reduction of dirhenium decacarbonyl (Re₂(CO)₁₀) conducted in dichloromethane (CH₂Cl₂) with a borohydride source can produce the [Re₂(CO)₉Cl]⁻ anion in high yield. researchgate.net Similarly, reacting Group VI metal hexacarbonyls (M(CO)₆ where M = Cr, Mo, W) with a borohydride in tetrahydrofuran (B95107) yields anionic hydrido complexes like [M₂H(CO)₁₀]⁻ as major products. bohrium.com The tetraethylammonium cation is then often used to precipitate and isolate these anionic complexes from the reaction mixture.
Reactant in Complexation Reactions (e.g., with Ruthenium Phenanthroline Carbonyl Complexes)
In the realm of organometallic chemistry, this compound serves as a key reactant in complexation reactions, notably with ruthenium phenanthroline carbonyl complexes. chemicalbook.comsigmaaldrich.comchemdad.com In these reactions, the borohydride acts as a hydride source, leading to the formation of ruthenium formyl complexes. chemicalbook.comsigmaaldrich.com The phenanthroline and carbonyl ligands on the ruthenium center create a specific electronic environment that facilitates the hydride transfer from the borohydride anion. This transformation is a critical step in the synthesis of specialized organometallic compounds and has been studied in the context of catalytic processes like the water gas shift reaction and the reduction of carbon dioxide. researchgate.net The use of this compound is advantageous due to its solubility and stability in organic solvents commonly used for these types of reactions.
Reductant for Heterometal Cubane (B1203433) Iron/Molybdenum Clusters
This compound is also employed as a specialized reducing agent in the synthesis and modification of complex inorganic clusters. chemicalbook.com A significant application is the reduction of heterometal cubane iron/molybdenum clusters that are trigonally symmetrized with hydrotris(pyrazolyl)borate capping ligands. chemicalbook.comsigmaaldrich.comchemdad.comscientificlabs.ie These complex, multi-metallic structures are of interest as synthetic analogues for the active sites of nitrogenase enzymes. researchgate.net The reduction process is crucial for achieving the desired electronic states of the metal centers within the cluster, mimicking the biological system's reactivity. The controlled reductive potential of this compound allows for the precise manipulation of these intricate cluster architectures without causing their decomposition. researchgate.net
Contributions to Materials Science and Nanotechnology
The utility of this compound extends significantly into materials science and nanotechnology, where it plays several critical roles in the synthesis and modification of novel materials.
Facilitating the Formation and Stabilization of Metal Nanoparticles
This compound is instrumental in the synthesis of metal nanoparticles, where it functions both as a reducing agent and a stabilizing agent. In the formation phase, the borohydride anion (BH₄⁻) reduces metal ions from their precursor salts to their zerovalent state, leading to nucleation and growth of the nanoparticles.
The tetraethylammonium cation ([N(C₂H₅)₄]⁺) plays a crucial role in the subsequent stabilization of the formed nanoparticles. smolecule.com It acts as a capping agent, adsorbing onto the nanoparticle surface. This surface layer prevents the nanoparticles from aggregating, which is a common issue that can compromise their unique size-dependent properties. By controlling aggregation, it helps to maintain a narrow size distribution and morphology of the nanomaterials. smolecule.com This dual functionality makes it a valuable reagent in the bottom-up synthesis of various metal nanoparticles for applications in catalysis and electronics. smolecule.com
| Function | Component | Mechanism | Outcome |
|---|---|---|---|
| Reduction | Borohydride Anion (BH₄⁻) | Reduces metal salt precursors to zerovalent metal atoms. | Initiates nucleation and growth of nanoparticles. |
| Stabilization | Tetraethylammonium Cation ([N(C₂H₅)₄]⁺) | Adsorbs to the nanoparticle surface, acting as a capping agent. | Prevents aggregation, controls particle size and morphology. smolecule.com |
Application in the Synthesis of Polymeric Materials for Property Modification
In polymer chemistry, this compound serves as a precursor for creating boron-rich polymers and modifiers. researchgate.net A notable application is in the synthesis of polyhedral boron hydride compounds through pyrolysis. jlu.edu.cn When heated, this compound decomposes to form larger boron clusters, such as the closo-decaborate anion (B₁₀H₁₀²⁻), which can be isolated as a tetraethylammonium salt, [(C2H5)4N]2B10H10. researchgate.netjlu.edu.cn
These resulting polyhedral boron clusters are then incorporated into polymer matrices to modify their properties. researchgate.net For instance, the synthesized [(C2H5)4N]2B10H10 has been investigated as a burning rate modifier in solid propellants. jlu.edu.cn The high thermal stability and unique combustion characteristics of the boron cluster alter the performance of the polymeric propellant material. This synthetic route highlights the use of this compound as a starting material for advanced, high-performance polymers. jlu.edu.cnresearchgate.net
Utility in Electrochemistry for Ionic Liquid Preparation and Enhanced Efficiency in Energy Storage Systems
This compound is a key component in the development of advanced electrolytes for energy storage systems, particularly through the formation of borohydride-based ionic liquids (ILs). researchgate.netgoogle.com These ILs are explored as potential materials for chemical hydrogen storage. researchgate.net The combination of the tetraethylammonium cation with the borohydride anion results in a salt with a low melting point, which can be liquid at or near room temperature, a defining characteristic of ionic liquids. google.com
Mechanistic Investigations of Tetraethylammonium Borohydride Reactions
Hydride Transfer Mechanism and Reaction Pathways
The fundamental reactive species in tetraethylammonium (B1195904) borohydride (B1222165) is the borohydride anion (BH₄⁻), which acts as a source of hydride ions (H⁻). The mechanism of reduction involves the transfer of a hydride ion from the borohydride anion to an electrophilic center, typically a carbonyl carbon of an aldehyde or ketone. This transfer results in the reduction of the substrate and the formation of an alkoxyborate intermediate. Subsequent workup with a protic solvent then yields the final alcohol product.
The reaction can proceed through different pathways, including direct and stepwise hydride transfer. numberanalytics.com In a direct transfer, the hydride ion moves from the boron atom to the substrate in a single, concerted step. numberanalytics.com Alternatively, a stepwise mechanism may involve the initial formation of a coordination complex between the borohydride and the substrate before the hydride transfer occurs. numberanalytics.com The specific pathway is often influenced by the substrate, solvent, and presence of any catalysts or additives. For instance, in the reduction of carbonyl compounds, the reaction is believed to proceed via the transfer of a hydride from the BH₄⁻ anion to the carbonyl carbon.
The tetraethylammonium cation [(C₂H₅)₄N]⁺, while not directly participating in the hydride transfer, plays a crucial role by influencing the solubility and reactivity of the borohydride anion in various organic solvents. This allows for reductions to be carried out under a range of conditions, including anhydrous and non-polar environments, which is a distinct advantage over more common inorganic borohydrides like sodium borohydride.
Kinetic Studies of Reduction Processes
Kinetic studies of reduction reactions involving tetraethylammonium borohydride and related borohydrides have provided valuable insights into the factors governing reaction rates. The reduction of carbonyl compounds by borohydrides, including tetra-alkylammonium salts, typically follows second-order kinetics, being first order in both the borohydride and the substrate. rsc.org
Several factors have been shown to influence the rate of reduction:
Substrate Reactivity: Aldehydes are generally more reactive and are reduced faster than ketones. acs.org This is attributed to the greater electrophilicity of the aldehyde carbonyl carbon.
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents can accelerate the reaction by stabilizing the developing negative charge on the oxygen atom in the transition state. acs.org
Cation Effects: The nature of the cation associated with the borohydride anion can influence the reduction rate. For instance, reductions with sodium borohydride are often faster than with tetrabutylammonium (B224687) borohydride, which is attributed to the ability of the sodium cation to coordinate with and activate the carbonyl group. acs.org
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reduction. Pyrolysis studies of this compound have shown that its decomposition rate is temperature-dependent. researchgate.net
Kinetic data for the reduction of different substrates under various conditions allows for a quantitative comparison of reactivity and helps in optimizing reaction conditions for specific transformations. For example, the pyrolysis of TEAB to form triethylborane-adducts shows a linear dependence on time at elevated temperatures. researchgate.net
Stereochemical Control and Selectivity in Reductions
One of the most significant areas of investigation for this compound and its analogs is in the field of stereoselective reductions, where the spatial arrangement of atoms in the product is controlled.
Factors Influencing Enantioselectivity (e.g., Chiral Catalyst Systems, Solvent Effects)
Enantioselective reduction, the preferential formation of one of two enantiomers, is a critical transformation in the synthesis of chiral molecules, particularly for pharmaceuticals. numberanalytics.com While this compound itself is not chiral, it can be used in conjunction with chiral catalysts to achieve high levels of enantioselectivity.
Key factors that influence enantioselectivity include:
Chiral Catalysts: The use of chiral catalysts is the most common strategy for achieving enantioselective reductions with borohydrides. wikipedia.org Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective in mediating the enantioselective reduction of ketones with a borane (B79455) source. nih.govyoutube.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group. Chiral ligands, such as those derived from amino acids or BINOL, can also be used to modify borohydride reagents. wikipedia.org The bulky tetra-alkylammonium cation can enhance stereochemical control, with tetrabutylammonium borohydride (TBAB) sometimes showing higher enantioselectivity than TEAB due to its larger size.
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome of the reaction. Non-coordinating solvents are often preferred in catalytic asymmetric reductions to minimize interference with the catalyst-substrate complex.
Additives: The addition of certain compounds can enhance enantioselectivity. For example, the use of additives can sometimes improve the performance of chiral catalysts. nih.gov
The general principle of these asymmetric reductions involves the formation of a diastereomeric transition state between the chiral catalyst and the prochiral substrate, which then leads to the preferential formation of one enantiomeric product.
Diastereoselective Outcomes in Complex Substrates
Diastereoselective reduction involves the selective formation of one diastereomer over others in molecules that already contain one or more chiral centers. This compound and its derivatives, such as tetramethylammonium (B1211777) triacetoxyborohydride (B8407120), have been effectively used in the diastereoselective reduction of complex substrates like β-hydroxy ketones. wikipedia.orgresearchgate.net
The stereochemical outcome is often governed by the existing stereochemistry within the substrate, which can direct the approach of the hydride reagent. This is known as substrate-controlled diastereoselectivity. For instance, the reduction of β-hydroxy ketones with tetramethylammonium triacetoxyborohydride often proceeds through a six-membered ring transition state, where the hydride is delivered intramolecularly, leading to the formation of the anti-diol with high selectivity. wikipedia.orgresearchgate.net This can be contrasted with intermolecular hydride delivery, which may favor the syn-diol product. wikipedia.org
The ability to predict and control diastereoselectivity is crucial in the synthesis of complex natural products and other stereochemically rich molecules. wikipedia.org
Role of Dihydrogen Bonding Interactions in Reaction Mechanisms
In recent years, the concept of dihydrogen bonding (D–H···H–A), an interaction between a protonic hydrogen (H-A) and a hydridic hydrogen (D-H), has emerged as a significant factor in understanding the mechanisms of borohydride reactions.
Spectroscopic Evidence of Dihydrogen Bonding (e.g., Infrared Spectroscopy)
Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have provided direct evidence for the existence of dihydrogen bonds in various systems involving borohydrides. acs.orgacs.org
Infrared Spectroscopy: In IR spectroscopy, the formation of a dihydrogen bond typically leads to a shift in the stretching frequency of the bonds involved. For instance, the B-H stretching vibrations in the borohydride anion can be perturbed upon interaction with a proton donor. stanford.edu The observation of new or shifted absorption bands in the IR spectrum can be indicative of dihydrogen bond formation. acs.org
NMR Spectroscopy: 1H NMR spectroscopy is another powerful tool for detecting dihydrogen bonds. The formation of a dihydrogen bond can cause a shift in the resonance of the involved protons. acs.org
Dihydrogen bonding has been shown to play a role in activating the borohydride reagent and influencing the rate and selectivity of reduction reactions. acs.org For example, in the reduction of hydroxy-substituted ketones, a dihydrogen bond can form between the hydroxyl group of the substrate and the borohydride, leading to an acceleration of the reaction rate. acs.org This interaction can also play a role in directing the stereochemical outcome of the reduction. Theoretical calculations have further supported the importance of dihydrogen bonding in the reaction pathways of borohydride reductions. bu.edu
Thermodynamic and Kinetic Implications of Dihydrogen Bonding Activation
The activation of the this compound reagent through dihydrogen bonding presents significant thermodynamic and kinetic consequences for its reaction pathways. A dihydrogen bond is an interaction between a metal or main-group hydride bond (M-H) and a protic hydrogen moiety (H-X). acs.org This interaction, while weak, leads to the elongation and polarization of the involved bonds, thereby facilitating proton transfer and preparing the bonds for subsequent transformations. acs.org In the context of this compound reactions, the hydridic hydrogens of the borohydride anion (BH₄⁻) act as hydrogen bond acceptors for a proton donor, leading to activation.
Detailed Research Findings
Mechanistic studies on analogous tetraalkylammonium borohydride systems have provided quantitative insights into the energetic effects of dihydrogen bonding. For instance, investigations into the reduction of α-hydroxyketones by tetrabutylammonium borohydride (a closely related tetraalkylammonium borohydride) have demonstrated that dihydrogen bonding between the hydroxyl group of the substrate and the borohydride is a crucial activating interaction. umich.edu This activation is predominantly manifested in a significant lowering of the activation enthalpy. umich.edu
In the reduction of 2-hydroxycyclopentanone with tetrabutylammonium borohydride in a non-hydrogen-bonding solvent, the presence of an intramolecular hydroxyl group allows for dihydrogen bonding. This interaction was found to lower the activation enthalpy by 6.6 kcal/mol compared to a system where such an interaction is absent. umich.edu This substantial reduction in the enthalpic barrier highlights the thermodynamic favorability of the dihydrogen-bonded transition state. The formation of a dihydrogen bond allows for the activation of both the B-H and O-H bonds in a single, concerted step. acs.org
Computational studies on borohydride alcoholysis have further elucidated the reaction mechanism, showing that dihydrogen-bonded complexes are key intermediates that direct the subsequent activation of the reactants. researchgate.net The substitution of hydride ligands in the borohydride anion can alter the strength of the dihydrogen bond and the thermodynamic hydricity (hydride donor ability), which in turn affects the reaction barrier. researchgate.net
The table below summarizes the activation parameters for the reduction of a ketone with tetrabutylammonium borohydride, illustrating the impact of dihydrogen bonding.
| Substrate | Solvent | Dihydrogen Bonding | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |
|---|---|---|---|---|
| 2-Hydroxycyclopentanone | 1,2-Dichlorobenzene | Present | 11.1 | -36.4 |
| Cyclopentanone (B42830) | 1,2-Dichlorobenzene | Absent | 20.1 | -15.0 |
| Cyclopentanone | 2-Propanol | Solvent-assisted | 11.1 | -36.4 |
The data clearly indicates that the presence of an internal dihydrogen bond in the reduction of 2-hydroxycyclopentanone results in a significantly lower activation enthalpy compared to cyclopentanone, where this interaction is not possible. Interestingly, when the reaction of cyclopentanone is carried out in a protic solvent like 2-propanol, which can form hydrogen bonds with the borohydride, the activation enthalpy is similarly lowered, demonstrating the general principle of activation via hydrogen/dihydrogen bonding. umich.edu
Phase Transfer Catalysis Ptc Involving Tetraethylammonium Borohydride
Principles and Mechanisms of Tetraethylammonium (B1195904) Cation in PTC
The effectiveness of the tetraethylammonium cation in PTC is rooted in its ability to transport the borohydride (B1222165) anion across the phase boundary. The fundamental principle involves the formation of a lipophilic ion-pair, [(][], which can partition from an aqueous or solid phase into a non-polar organic phase. ijstr.org In the organic phase, the borohydride anion is more reactive, or "naked," as it is less solvated by water, leading to an enhanced reaction rate. operachem.com
A key function of the tetraethylammonium cation is to increase the solubility of the borohydride anion in non-polar organic solvents. While sodium borohydride is poorly soluble in many organic solvents, the tetraethylammonium cation, with its four ethyl groups, imparts sufficient lipophilicity to the ion pair to enable its transfer into the organic phase. researchgate.net This makes tetraethylammonium borohydride advantageous for reactions that require PTC or anhydrous conditions. The process involves the quaternary ammonium (B1175870) salt exchanging its original anion (e.g., bromide) for the borohydride anion at the interface of the two phases, followed by the migration of the newly formed this compound into the organic medium. ijstr.org
Several factors influence these kinetics:
Catalyst Concentration: The reaction rate is often proportional to the concentration of the phase transfer catalyst, as this increases the number of active sites available to transport the borohydride anion. researchgate.net
Phase Volume Ratio: The ratio of the aqueous phase to the organic phase can also affect reaction kinetics. researchgate.net
Kinetic studies of borohydride reductions under PTC have allowed for the determination of both the reaction rate constant and the distribution constant of the catalyst between the phases, providing a comprehensive understanding of the system's dynamics. researchgate.netresearchgate.net Neglecting these mass-transfer effects can lead to significant over-prediction of the reaction conversion. ias.ac.in
Comparative Evaluation with Other Quaternary Ammonium Catalysts in PTC
The choice of the quaternary ammonium cation significantly influences the efficiency and selectivity of the PTC system. This compound is often compared with its counterparts having shorter (tetramethyl) or longer (tetrapropyl, tetrabutyl) alkyl chains.
Studies comparing the catalytic activity of symmetric tetraalkylammonium salts often show a distinct trend. In the PTC alkylation of phenol, a significant increase in catalytic activity was observed when moving from tetraethylammonium bromide (TEABr) to tetrapropylammonium (B79313) bromide (TPAB) and further to tetrabutylammonium (B224687) bromide (TBAB). core.ac.uk Similarly, in the chemoselective reduction of citronellal, TBAB was found to be the most effective catalyst compared to TEAB and TPAB. researchgate.net
In asymmetric reductions, the bulkier cation of tetrabutylammonium borohydride (TBAB) can lead to higher enantioselectivity compared to this compound (TEAB). For instance, in the reduction of certain prochiral ketones, TEAB resulted in moderate enantiomeric excess (67-73%), whereas TBAB achieved significantly higher values (up to 96% ee). ijprs.comijprs.com However, TEAB often presents a good balance between reactivity, cost, and stability.
| Catalyst | Relative Rate Increase (vs. Background) |
|---|---|
| Tetraethylammonium Bromide (TEABr) | 4.6x |
| Tetrapropylammonium Bromide (TPAB) | 167x |
| Tetrabutylammonium Bromide (TBAB) | 660x |
Data sourced from a study on the PTC alkylation of phenol, illustrating the dramatic increase in reaction rate with longer alkyl chains on the catalyst. core.ac.uk
The efficiency of a quaternary ammonium catalyst in PTC is directly linked to its structure, particularly its lipophilicity (organophilicity). scielo.br
Lipophilicity and Partitioning: For a catalyst to be effective, the cation must possess sufficient organic character to ensure the ion pair partitions favorably into the organic phase. operachem.com Catalysts with longer alkyl chains, such as tetrabutylammonium, are more lipophilic than tetraethylammonium. This enhanced lipophilicity leads to a higher concentration of the catalyst-anion pair in the organic phase, facilitating a faster reaction rate. core.ac.ukscielo.br Extremely organophilic catalysts, however, may remain predominantly in the organic phase, leading to inefficient transfer of the anion from the interface. scielo.br
Cation Size and Reactivity: The size of the cation also plays a role. As the size of the cation increases (e.g., from ethyl to butyl), the distance between the cation and the borohydride anion in the ion pair increases. scielo.br This greater separation can result in a more "naked" and thus more reactive anion in the organic phase, further boosting the intrinsic reaction rate. operachem.com
Symmetry and Stability: The symmetrical nature of tetraalkylammonium cations is also considered beneficial, as it can shield the positive charge on the nitrogen atom, improving the catalytic effect. biomedres.us The bulky nature of the tetraethylammonium cation also contributes to the greater stability of TEAB in solution compared to sodium borohydride by reducing the hydrolysis of the borohydride anion.
Design and Optimization of this compound-Mediated PTC Systems
The design and optimization of a PTC system using this compound require careful consideration of multiple interdependent parameters to achieve high yield and selectivity. numberanalytics.com There are no universal guidelines, as the optimal conditions depend heavily on whether the system is limited by mass transfer or intrinsic reaction kinetics. ias.ac.in
Key parameters for optimization include:
Solvent Selection: The choice of the non-polar organic solvent is crucial as it affects the solubility and reactivity of the ion pair. ias.ac.in
Catalyst Loading: The amount of this compound must be optimized. While a higher concentration can increase the rate, only a minimal amount may be needed to facilitate the reaction, and excess catalyst can be uneconomical. ufms.br
Aqueous Phase Composition: The concentration of salts in the aqueous phase can influence the transfer and reactivity of the borohydride anion. ias.ac.in
Temperature: While higher temperatures generally accelerate reactions, they must be controlled to prevent the decomposition of the catalyst, which for quaternary ammonium salts can occur in alkaline solutions at temperatures as low as 50-70°C. operachem.com
Agitation Rate: As discussed, the stirring speed must be sufficient to overcome mass transfer limitations. princeton.edu
Modeling frameworks can be employed for the systematic design and analysis of PTC systems to identify the optimal combination of catalyst, solvent, and operating conditions to maximize product yield and minimize impurities. dtu.dk
Advanced Spectroscopic and Analytical Characterization of Tetraethylammonium Borohydride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of tetraethylammonium (B1195904) borohydride (B1222165), offering detailed information at the atomic level.
¹¹B NMR spectroscopy is exceptionally sensitive to the electronic environment of the boron nucleus, making it an invaluable tool for studying the borohydride anion (BH₄⁻) and its transformations. In its standard state, the BH₄⁻ anion in tetraethylammonium borohydride exhibits a characteristic quintet in the ¹¹B NMR spectrum due to coupling with the four equivalent hydrogen atoms. The chemical shift of this resonance is typically observed in the upfield region, from approximately -26 to -45 ppm, a range characteristic of tetracoordinate boron in borohydrides. sdsu.edu The precise chemical shift can be influenced by factors such as the solvent and the nature of the cation. sdsu.edu
Upon thermal decomposition or reaction, changes in the coordination environment of the boron atom lead to significant shifts in the ¹¹B NMR spectrum. For instance, the formation of borate (B1201080) species as decomposition byproducts can be identified by new resonances at different chemical shifts. researchgate.net Monitoring these changes over time allows for the elucidation of decomposition pathways and the identification of resulting boron-containing products.
A study on the reaction of tetraalkylammonium borohydrides with CO₂ showed the evolution of ¹¹B NMR peaks over time, indicating the transformation of the borohydride. researchgate.net The initial borohydride signal diminishes as new signals corresponding to various borate species appear, providing a quantitative measure of the reaction progress.
Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Typical ¹¹B NMR Chemical Shift (ppm) | Multiplicity |
| BH₄⁻ | -26 to -45 | Quintet |
| Borate Esters | +25 to +30 | Singlet |
| Amine-Coordinated Boronate Esters | ~14 | Singlet |
| Trifluoroborate | ~3 | Singlet |
| Fluoroboronate Esters | ~9 | Singlet |
| [B₄O₅(OH)₄]²⁻ | 5.45, 12.45 | Singlets |
Data compiled from various sources. researchgate.netmdpi.com
¹H NMR spectroscopy provides complementary information to ¹¹B NMR, focusing on the proton environments within the tetraethylammonium cation and the borohydride anion. The tetraethylammonium cation [(CH₃CH₂)₄N]⁺ gives rise to characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. These signals can be used to confirm the presence and integrity of the cation.
More importantly, ¹H NMR is a powerful technique for monitoring reactions involving this compound in real-time. acs.orgmagritek.comresearchgate.net By integrating the signals of reactants and products over the course of a reaction, kinetic data can be obtained. For example, in reduction reactions, the disappearance of the aldehydic or ketonic proton signal and the appearance of new signals corresponding to the alcohol product can be tracked. acs.org The borohydride protons themselves can sometimes be observed, although their signal can be broad and may exchange with solvent protons.
The use of in-situ ¹H NMR has been demonstrated in various chemical transformations, providing deep insights into reaction mechanisms and kinetics without the need for isolating intermediates. magritek.com
During the thermal decomposition of borohydrides or in specific synthetic routes, the formation of higher borane (B79455) clusters can occur. These intermediates, such as the heptahydrodiborate (B₂H₇⁻) and octahydrotriborate (B₃H₈⁻) anions, are key species in the pathways leading to larger boron clusters like B₁₂H₁₂²⁻. researchgate.netresearchgate.netacs.org
The formation of B₃H₈⁻ from BH₄⁻ and a boron source like BH₃·THF involves intermediates such as B₂H₆ and B₂H₇⁻. researchgate.net These transient species can sometimes be detected and characterized by NMR spectroscopy under controlled conditions. The synthesis of metal dodecaborates has been shown to proceed through a stepwise mechanism involving B₂H₇⁻, B₃H₈⁻, and other borane intermediates, which were identified using ¹¹B NMR spectroscopy. chemrxiv.org The choice of the counter-cation, such as tetraethylammonium, can influence the kinetics and selectivity of these reactions. researchgate.net
The ¹¹B NMR spectra of these cluster anions are distinct from that of BH₄⁻. For example, Mg(B₃H₈)₂ exhibits ¹¹B NMR signals at approximately -29.0 and -27.7 ppm. acs.org The ability to observe these intermediates provides crucial information for understanding the complex reaction mechanisms in borohydride chemistry.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is essential for identifying functional groups and characterizing the bonding within this compound.
Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar or weakly polar bonds, making it ideal for studying the tetrahedral BH₄⁻ anion. The vibrational modes of the BH₄⁻ ion are well-characterized and serve as a spectroscopic fingerprint. mdpi.com
The key vibrational modes for the BH₄⁻ anion include:
Symmetric stretching (ν₁): A strong, sharp band typically observed around 2316 cm⁻¹.
Asymmetric stretching (ν₃): A band appearing in the higher frequency region.
Symmetric bending (ν₂): A mode found around 1400 cm⁻¹.
Asymmetric bending (ν₄): Modes located near 1120 and 1197 cm⁻¹. mdpi.com
These characteristic peaks allow for the unambiguous identification of the borohydride anion in a sample. nih.govresearchgate.net High-pressure Raman spectroscopy studies on similar compounds like tetramethylphosphonium borohydride have revealed polymorphic phase transitions, indicating that this technique can also be used to study the material's behavior under extreme conditions. nih.gov
Table 2: Characteristic Raman Vibrational Modes for the BH₄⁻ Anion
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν₁ | Symmetric B-H Stretch | ~2316 |
| ν₂ | Symmetric B-H Bend | ~1400 |
| ν₃ | Asymmetric B-H Stretch | >2316 |
| ν₄ | Asymmetric B-H Bend | ~1120, ~1197 |
Data compiled from various sources. mdpi.com
Infrared (IR) spectroscopy complements Raman spectroscopy by being more sensitive to the vibrations of polar functional groups. In this compound, IR spectroscopy is used to identify the vibrational modes of the tetraethylammonium cation and the borohydride anion, as well as to probe intermolecular interactions such as hydrogen bonding. researchgate.net
The IR spectrum will show characteristic absorptions for the C-H stretching and bending modes of the ethyl groups in the cation, typically in the 2850-2960 cm⁻¹ and 800-1300 cm⁻¹ regions, respectively. libretexts.org The B-H stretching and bending modes of the BH₄⁻ anion are also IR active and their positions can be influenced by the crystalline environment and interactions with the cation. unige.ch
A significant application of IR spectroscopy is the study of hydrogen bonding. nih.govspectroscopyonline.com While conventional hydrogen bonds are typically associated with O-H or N-H groups, dihydrogen bonding (D-H···H-A), where a protonic hydrogen (H-A) interacts with a hydridic hydrogen (D-H), can occur in borohydride systems. These interactions can influence the vibrational frequencies of the B-H bonds, often leading to broadening or shifts in the corresponding IR bands.
Table 3: Common Infrared Absorption Regions for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| C-H (in cation) | Stretching | 2850 - 2960 |
| C-H (in cation) | Bending | 800 - 1300 |
| B-H (in anion) | Stretching | ~2200 - 2400 |
| B-H (in anion) | Bending | ~1000 - 1400 |
Data compiled from various sources. libretexts.orgunige.ch
Inelastic Neutron Scattering (INS) for Detailed Vibrational Dynamics of Borohydride Anions
Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational modes of molecular ions in the solid state, as it is not constrained by symmetry-based selection rules. acs.org This method is particularly sensitive to hydrogen, making it well-suited for studying the dynamics of the borohydride anion (BH₄⁻) in this compound and related compounds. acs.orgosti.gov
Studies on the analogous compound, tetramethylammonium (B1211777) borohydride (TMAB), have demonstrated the utility of INS in conjunction with computational methods like classical molecular dynamics (MD) simulations and ab initio electronic structure theory to analyze vibrational spectra. acs.orgacs.org For TMAB, INS spectra were measured at low temperatures (15 K) to minimize thermal broadening of vibrational modes. acs.org The comparison between experimental and computed INS spectra has shown that periodic electronic structure calculations for the crystalline solid can accurately describe the observed vibrational modes. acs.org
The low-frequency modes of the tetraalkylammonium cation are particularly sensitive to its chemical environment, which can be effectively studied using INS. acs.org In studies of tetraalkylammonium borohydrides adsorbed within mesoporous silicates, INS data confirmed the adsorption of the compounds onto the silica (B1680970) surface. osti.gov Furthermore, analysis of partially decomposed samples indicated that the decomposition of both the cation and the anion likely occurs simultaneously. osti.gov
Key Research Findings from INS Studies:
Comprehensive Vibrational Information: INS provides information on all molecular and lattice modes, as well as their interactions. acs.org
Environmental Sensitivity: The vibrational spectra, especially the low-frequency modes of the cation, are highly sensitive to the surrounding chemical environment. acs.org
Decomposition Insights: INS can be used to track changes during thermal decomposition, revealing the simultaneous decomposition of both the cation and anion in certain systems. osti.gov
Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA)
Quantification of Thermal Decomposition Kinetics and Stability
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the thermal stability and decomposition kinetics of materials by measuring changes in mass as a function of temperature. youtube.comyoutube.com For tetraalkylammonium borohydrides, TGA is instrumental in determining the onset of decomposition and the subsequent mass loss associated with the release of gaseous products.
TGA studies on this compound show a significant mass loss at temperatures above 150°C. One source suggests a decomposition temperature greater than 230°C. sigmaaldrich.com Another indicates thermal stability up to 225°C. The decomposition of related compounds, such as tetrabutylammonium (B224687) borohydride (TBAB), has been observed to begin above 160°C, preceded by melting at approximately 130°C. uw.edu.pl The thermal stability and decomposition pathways can be influenced by the nature of the cation and the surrounding environment. For instance, the inclusion of tetraalkylammonium borohydrides in mesoporous silica can substantially affect their decomposition thermodynamics. osti.gov
It is important to consider experimental factors that can influence TGA results, such as the heating rate and the surrounding atmosphere. The buoyancy effect, an apparent weight increase during heating due to changes in gas density, is a common artifact in TGA that can be corrected by running a blank with an empty crucible. youtube.com
Interactive Table: Thermal Decomposition Data for Tetraalkylammonium Borohydrides
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | >230 sigmaaldrich.com | >150 |
| Tetrabutylammonium Borohydride | ~130 uw.edu.pl | >160 uw.edu.pl |
Identification of Gaseous Products Released During Decomposition (e.g., BH₃, H₂)
Evolved Gas Analysis (EGA) is a technique used to identify the gaseous species released from a sample as it is heated. wikipedia.orgeag.com When coupled with TGA, often as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy), it provides detailed information about the decomposition products of this compound. wikipedia.orgtandfonline.com
During the thermal decomposition of this compound, a primary gaseous product identified is borane (BH₃). Mass spectrometry coupled with TGA can detect and identify evolved gases in real-time, correlating specific mass loss events with the release of particular molecules. wikipedia.orgresearchgate.net For instance, in studies of related borohydrides, mass spectrometry has been used to show significant hydrogen (H₂) release at lower temperatures when the compounds are adsorbed on silica, compared to the bulk material. osti.gov The analysis of the gaseous products is crucial for understanding the decomposition mechanism. In some cases, the decomposition of the cation and anion may be a concerted process, leading to a complex mixture of evolved gases. osti.gov
Commonly Identified Gaseous Decomposition Products:
Borane (BH₃)
Hydrogen (H₂) osti.gov
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the crystal structure, phase composition, and other structural properties of crystalline materials. ucmerced.edurigaku.compdx.edu
Crystal Structure Determination (e.g., of related tetraalkylammonium borohydrides)
While the specific crystal structure of this compound is not extensively detailed in the provided search results, information on related tetraalkylammonium borohydrides provides valuable insights. For instance, tetramethylammonium borohydride ([(CH₃)₄N]BH₄) has been found to crystallize in a tetragonal unit cell, often in a distorted CsCl-type lattice. mdpi.com Its structure is composed of distinct tetramethylammonium cations and borohydride anions. researchgate.net The borohydride anions in [(CH₃)₄N]BH₄ are situated on special positions and can exhibit rotational disorder. researchgate.net
Tetrabutylammonium borohydride (TBAB) crystallizes in a monoclinic unit cell (space group P2/c). uw.edu.pl The presence of the large tetrabutylammonium cations results in a loosely packed structure and low density. uw.edu.pl The crystal structure of these related compounds reveals that the packing is predominantly influenced by steric factors due to the large organic cations. uw.edu.pl
Interactive Table: Crystallographic Data for Related Tetraalkylammonium Borohydrides
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Tetramethylammonium Borohydride | Tetragonal | P4/n (tentative) | Distorted CsCl-type lattice, disordered BH₄⁻ anions | mdpi.comresearchgate.net |
| Tetrabutylammonium Borohydride | Monoclinic | P2/c | Loosely packed structure | uw.edu.pl |
Analysis of Cation-Anion Packing and Interatomic Distances
The packing of cations and anions in tetraalkylammonium borohydrides is a key determinant of their physical properties. In tetrabutylammonium borohydride (TBAB), the N–B sublattice forms a three-dimensional network. uw.edu.pl The distances between the nitrogen of the cation and the boron of the anion (N–B distances) in TBAB range from 4.404(18) Å to 4.964(9) Å. uw.edu.pl These distances are comparable to those found in tetramethylammonium borohydride (4.533(6) Å and 5.246(8) Å). uw.edu.pl
The flexibility of the N-C-C skeleton in the tetraalkylammonium cation allows the borohydride anion to approach the positively charged nitrogen center closely, resulting in similar cation-anion separations for both tetramethyl- and tetrabutylammonium borohydrides despite the difference in cation size. uw.edu.pl In the crystal structure of tetramethylammonium borohydride, the closest B···C distance is reported as 3.752(7) Å at room temperature. mdpi.com The packing in these ionic networks is largely governed by steric factors. uw.edu.pl
High-Pressure Behavior and Pressure-Induced Structural Transitions
Comprehensive studies on the high-pressure behavior and pressure-induced structural transitions specifically for this compound are not extensively documented in the reviewed literature. However, research on the closely related analogue, tetramethylammonium borohydride [(CH₃)₄N]BH₄, provides valuable comparative insights into how quaternary ammonium (B1175870) borohydrides behave under extreme pressure.
Studies on tetramethylammonium borohydride using Raman spectroscopy and synchrotron X-ray diffraction have shown that it undergoes weak, reversible pressure-induced structural transitions at approximately 5 GPa and 20 GPa at room temperature. ijprs.com These transitions are not associated with changes in the chemical bonding between the cation and anion but are instead mediated by the orientational ordering of the borohydride (BH₄⁻) tetrahedra and subsequent tilting of the tetramethylammonium [(CH₃)₄N⁺] cations. ijprs.com The pressure-volume data for tetramethylammonium borohydride yielded a bulk modulus (K₀) of 5.9(6) GPa, indicating its compressibility. ijprs.com
Further investigations into the phosphonium (B103445) analogue, tetramethylphosphonium borohydride ([(CH₃)₄P]BH₄), also show a polymorphic transition between 0.53 and 1.86 GPa, which is suggested to be a transition to a high-pressure phase similar to that of tetramethylammonium borohydride. thieme-connect.deijprs.com This suggests that the high-pressure behavior is a common feature among such tetra-alkyl-substituted borohydrides.
Table 1: Pressure-Induced Transitions in Tetramethylammonium Borohydride
| Pressure (GPa) | Observed Phenomenon | Method of Observation | Reference |
|---|---|---|---|
| ~5 | Weak structural transition | Raman Spectroscopy, Synchrotron X-ray Diffraction | ijprs.com |
| ~20 | Second weak structural transition | Raman Spectroscopy, Synchrotron X-ray Diffraction | ijprs.com |
Chromatographic Techniques for Reaction Analysis
Chromatographic methods are indispensable for monitoring reactions involving this compound, particularly for analyzing volatile products and complex chiral mixtures.
Gas Chromatography (GC) for Volatile Product Analysis and H₂ Evolution Rates
Gas Chromatography (GC) is a critical technique for quantifying volatile products and measuring the rate of hydrogen (H₂) gas evolution during reactions with this compound. For instance, the hydride concentration of a borohydride reagent can be accurately determined by measuring the total volume of H₂ that evolves upon controlled hydrolysis. sci-hub.se
In a typical setup, the reaction is conducted in a sealed vessel connected to a gas chromatograph. An inert carrier gas flows through the vessel's headspace, carrying any evolved gases, such as H₂, to the GC for analysis. The GC column separates the components of the gas mixture, and a thermal conductivity detector (TCD) is commonly used for detecting and quantifying hydrogen. This method allows for real-time, online monitoring of reaction kinetics by periodically sampling the headspace and measuring the rate of H₂ production.
Table 2: General Methodology for H₂ Evolution Analysis by GC
| Parameter | Description | Common Implementation | Reference |
|---|---|---|---|
| Reaction Setup | Gas-tight reaction cell with a continuous flow of carrier gas. | Two-compartment electrochemical cell or Schlenk flask. | |
| Carrier Gas | Inert gas to transport evolved H₂ to the GC. | Nitrogen (N₂) or Argon (Ar). | |
| Sampling | Automatic injection of gas aliquots from the headspace into the GC at set intervals. | Automated sampling every few minutes. | |
| Detector | Device for quantifying H₂ in the carrier gas stream. | Thermal Conductivity Detector (TCD). |
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of complex reaction mixtures and, crucially, for the separation and quantification of stereoisomers (enantiomers and diastereomers) produced in asymmetric synthesis using this compound.
In the field of enantioselective reduction of prochiral ketones, this compound has been studied as a reducing agent in combination with chiral catalysts. ijprs.com Following the reduction reaction, HPLC is used to determine the enantiomeric excess (ee) of the resulting chiral alcohol. ijprs.com This analysis is typically performed using a chiral stationary phase (e.g., a Chiralcel-OD-H column) that can differentiate between the two enantiomers, allowing for their separation and quantification. ijprs.com
Research comparing various borohydride reagents in the asymmetric reduction of acetophenone (B1666503) found that this compound provided moderate enantioselectivity. While it required a longer reaction time compared to other reagents, it demonstrated its utility in generating chiral products. The resulting product mixtures are purified by column chromatography, and the enantiomeric excess is precisely determined by chiral HPLC analysis. ijprs.com
Table 3: Comparison of Borohydride Reagents in the Asymmetric Reduction of Acetophenone
| Borohydride Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time | Reference |
|---|---|---|---|---|
| Sodium Borohydride | - | Very Poor | - | |
| Tetramethylammonium Borohydride | - | 67-73% | Longer | |
| This compound | - | 67-73% | Longer | |
| Tetrabutylammonium Borohydride | 89% | 91% | - |
Theoretical and Computational Investigations of Tetraethylammonium Borohydride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetraethylammonium (B1195904) borohydride (B1222165) at the atomic level. These calculations can elucidate the nature of bonding, the distribution of electron density, and the energies of different molecular conformations.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations have been instrumental in understanding the reactivity of borohydride compounds, including tetraethylammonium borohydride.
Computational studies utilizing DFT have suggested that the adsorption energy of the borohydride anion (BH₄⁻) on catalyst surfaces is a key factor influencing its activity in reactions such as the borohydride oxidation reaction (BOR). In this context, DFT has been used to guide the design of catalysts, such as platinum-gold (PtAu) alloys, which show enhanced performance by weakening the binding of reaction intermediates. The mechanism of action for this compound involves the transfer of a hydride ion (H⁻) from the BH₄⁻ anion to a substrate, and DFT helps in modeling these transfer processes.
The pyrolysis of tetraalkylammonium borohydrides, including the tetraethylammonium derivative, to produce closo-borane clusters like [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻, has been a subject of both experimental and theoretical investigation. jlu.edu.cnresearchgate.net DFT calculations have been employed to study the normal modes of the resulting borane (B79455) anions, aiding in the interpretation of their infrared spectra. researchgate.netnuph.edu.ua Furthermore, DFT has been used to explore the decomposition routes of borohydrides, providing insights into the formation of various boron-hydrogen species. researchgate.net
In the context of its reaction with carbon dioxide, DFT calculations have been used to study the stabilization of resulting species. For instance, in the formation of formate-based metal-organic frameworks from this compound and CO₂, DFT has been used to analyze the energetics of the system. acs.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for accurate calculations of molecular geometries and energies. While specific MP2 (Møller-Plesset perturbation theory of the second order) studies on this compound are not extensively documented in publicly available literature, the principles of these methods are broadly applied to similar systems.
For related borohydride compounds, ab initio calculations are used to determine optimized geometries, bond lengths, and bond angles. These methods are crucial for understanding the three-dimensional structure of the tetraethylammonium cation and the borohydride anion, as well as their interactions within the crystal lattice. The data from these calculations are essential for interpreting experimental results from techniques like X-ray diffraction and for providing a basis for further computational studies such as molecular dynamics simulations.
Molecular Dynamics (MD) Simulations for Vibrational Spectra and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the compatibility and dynamics of this compound in various systems have been investigated. researchgate.net For the closely related tetramethylammonium (B1211777) borohydride, MD simulations have been successfully used in conjunction with experimental techniques like inelastic neutron scattering to analyze its vibrational spectra. researchgate.net These simulations provide a detailed picture of the atomic motions corresponding to different vibrational modes.
Transition State Modeling and Reaction Coordinate Analysis
The study of chemical reactions often involves the characterization of transition states, which are high-energy intermediates that connect reactants and products. Transition state modeling and reaction coordinate analysis are computational techniques used to understand the mechanism and kinetics of a reaction.
Computational Design of Catalytic Systems and Novel Derivatives
Computational chemistry plays a significant role in the rational design of new catalysts and materials with desired properties. For reactions involving this compound, such as its use as a reducing agent or in hydrogen storage applications, computational methods can be used to screen potential catalysts and predict their efficacy.
As mentioned, DFT has been used to guide the design of alloy catalysts for the borohydride oxidation reaction by tuning the adsorption energies of intermediates. This approach allows for the in-silico screening of various metal combinations to identify promising candidates for experimental investigation.
Comparative Research and Future Directions
Comparison of Tetraethylammonium (B1195904) Borohydride (B1222165) with Other Borohydride Reagents
The utility of a borohydride reagent in organic synthesis is determined by its reactivity, selectivity, and solubility in various solvents. Tetraethylammonium borohydride (TEAB) possesses a unique combination of these properties, setting it apart from both traditional alkali metal borohydrides and other quaternary ammonium (B1175870) borohydrides.
Alkali metal borohydrides, such as sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄), are among the most common reducing agents in chemistry. thieme-connect.de The primary differences between TEAB and these reagents stem from the nature of the cation and its influence on the borohydride anion's reactivity and solubility.
Reactivity: The reactivity of alkali metal borohydrides is significantly influenced by the Lewis acidity of the metal cation (Li⁺ > Na⁺). fishersci.ca The cation coordinates to the carbonyl oxygen of a substrate (like a ketone or aldehyde), polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. fishersci.ca Lithium aluminium hydride is a more powerful reducing agent than sodium borohydride due to the lower electronegativity of aluminum and the greater Lewis acidity of the Li⁺ cation compared to Na⁺. fishersci.ca LiBH₄ is a more potent reducing agent than NaBH₄ and can reduce esters, which NaBH₄ typically does not, or only very slowly. bham.ac.uksci-hub.se
In contrast, the tetraethylammonium cation ([N(C₂H₅)₄]⁺) is large, bulky, and non-coordinating. This lack of a Lewis acidic cation means that TEAB is generally a milder reducing agent than LiBH₄. Its stability in solution is superior to that of sodium borohydride because the bulky cation hinders the hydrolysis of the borohydride anion (BH₄⁻).
Selectivity: The difference in reactivity and solubility leads to notable differences in chemoselectivity. NaBH₄ can selectively reduce aldehydes in the presence of ketones under specific conditions, such as in a mixture of ethanol (B145695) and dichloromethane (B109758) at low temperatures. thieme-connect.detandfonline.com TEAB is also known for its ability to selectively reduce aldehydes under mild conditions. researchgate.net
A key advantage of TEAB is its enhanced solubility in organic solvents compared to NaBH₄, which is typically used in protic solvents like water or alcohols. thieme-connect.de This allows TEAB to be used in a wider range of reaction media, including non-polar and aprotic solvents, which can be advantageous for reactions requiring anhydrous conditions or involving phase-transfer catalysis. While NaBH₄ reductions can be performed in the presence of phase-transfer catalysts to improve performance in biphasic systems, TEAB inherently possesses the lipophilic cation necessary for solubility in organic media. researchgate.net
Table 1: Comparison of TEAB with Alkali Metal Borohydrides
| Feature | This compound (TEAB) | Sodium Borohydride (NaBH₄) | Lithium Borohydride (LiBH₄) |
|---|---|---|---|
| Cation | [N(C₂H₅)₄]⁺ (Large, non-coordinating) | Na⁺ (Coordinating Lewis acid) | Li⁺ (Stronger coordinating Lewis acid) |
| Reactivity | Milder; influenced by solvent | Moderate; reduces aldehydes, ketones. thieme-connect.de | Stronger; reduces aldehydes, ketones, esters. bham.ac.uk |
| Solubility | Good in polar organic solvents (e.g., acetonitrile), limited in alcohols. | Good in water, alcohols; poor in ethers. thieme-connect.de | Soluble in ethers (e.g., THF). |
| Key Selectivity | Selective reduction of aldehydes. researchgate.net | Can be highly selective for aldehydes over ketones under controlled conditions. tandfonline.com | Less selective due to higher reactivity. |
| Advantages | Stable in organic solvents, suitable for anhydrous reactions and phase-transfer catalysis. | Inexpensive, widely used, mild, and selective. researchgate.netresearchgate.net | Higher reactivity for reducing less reactive functional groups like esters. sci-hub.se |
The properties of tetraalkylammonium borohydrides can be fine-tuned by altering the alkyl groups on the nitrogen atom. This primarily affects their solubility and steric bulk, which in turn influences their reactivity.
Solubility and Reactivity: The size of the alkyl substituents is a critical factor.
Tetramethylammonium (B1211777) borohydride (TMAB) , with the smallest alkyl groups, has lower solubility in polar solvents compared to TEAB.
Tetrabutylammonium (B224687) borohydride (TBAB) is highly soluble in chlorinated solvents like dichloromethane, which permits reductions to be carried out in high yields in the absence of protic solvents. researchgate.net The selectivity of TBAB in dichloromethane is reported to be similar to that of NaBH₄ in aqueous or alcoholic media. researchgate.net It readily reduces aldehydes and ketones, while esters are reduced much more slowly, allowing for the chemoselective reduction of other functional groups in the presence of esters. researchgate.netthieme-connect.com
The choice of the tetraalkylammonium cation allows for the modulation of the reagent's properties to suit specific reaction conditions, particularly the solvent system. While TEAB offers a balance of solubility and reactivity, TBAB provides enhanced solubility in less polar, aprotic media. researchgate.net
Table 2: Comparison of Tetraalkylammonium Borohydrides
| Compound | Cation | Key Differentiating Properties |
|---|---|---|
| This compound (TEAB) | [N(C₂H₅)₄]⁺ | Higher solubility in polar solvents than TMAB; stable in organic solvents. |
| Tetramethylammonium Borohydride (TMAB) | [N(CH₃)₄]⁺ | Lower solubility in polar solvents compared to TEAB. |
| Tetrabutylammonium Borohydride (TBAB) | [N(C₄H₉)₄]⁺ | High solubility in dichloromethane; allows for reductions in aprotic media with selectivity similar to NaBH₄ in protic media. researchgate.net Tolerates ester groups. thieme-connect.com |
Emerging Research Areas for this compound
Research into this compound and its analogs continues to open new avenues in synthetic chemistry and materials science.
A significant goal in modern organic synthesis is the development of methods for asymmetric reduction, particularly the enantioselective reduction of prochiral ketones to form chiral alcohols. While the development of chiral variants of TEAB itself is an emerging area, the broader concept of using chiral borohydride reagents is established. For instance, chiral N,N'-dioxide–metal complexes have been used to catalyze the enantioselective reduction of α-amino ketones with potassium borohydride solution. researchgate.net The design of borohydrides with chiral alkoxy groups has been studied for asymmetric reductions, yielding moderate enantioselectivities. thieme-connect.de The principle involves creating a chiral environment around the hydride source, which directs the hydride transfer to one face of the substrate over the other. Future research may focus on synthesizing chiral tetraethylammonium cations or modifying the borohydride anion within a TEAB framework to create novel, effective reagents for asymmetric synthesis.
Complex metal borohydrides are a major focus of research for chemical hydrogen storage materials due to their high hydrogen densities. researchgate.netau.dk While much of this research centers on alkali and alkaline earth metal borohydrides, related compounds offer intriguing possibilities. For example, mixtures of borohydrides and hydrazinium (B103819) salts can form hydrazine (B178648) borane (B79455) (N₂H₄BH₃), a promising hydrogen storage material with a high hydrogen content of 15.5 wt%. nrel.gov
A recent study highlighted that tetraalkylammonium borohydrides, including TEAB, react with carbon dioxide at room temperature and low pressure to produce liquid formatoborohydrides. au.dk TEAB displayed rapid reaction kinetics in this process. au.dk This reactivity suggests potential applications in CO₂ capture and conversion, which is closely linked to the hydrogen economy. The produced formatoborohydrides could be used to generate formic acid, a potential hydrogen carrier. au.dk This positions tetraalkylammonium borohydrides as interesting candidates for further exploration in the broader context of advanced materials for energy and hydrogen storage.
Future Prospects in Green Chemistry and Sustainable Synthesis
This compound aligns well with several principles of green chemistry, suggesting a promising future in sustainable synthetic methodologies. Its high selectivity allows for the reduction of specific functional groups while leaving others intact, which can reduce the need for protecting groups, thereby shortening synthetic routes and minimizing waste. researchgate.net
The solubility of TEAB in a range of organic solvents, including less hazardous options, offers an advantage over reagents that require specific, and often less environmentally benign, solvents. The ability to perform reactions under mild and anhydrous conditions contributes to energy efficiency and process safety.
Furthermore, the reactivity of tetraalkylammonium borohydrides with CO₂ opens up a potential role in carbon capture and utilization (CCU) strategies. au.dk By converting a greenhouse gas into valuable chemical feedstocks like formic acid, these compounds could contribute to more sustainable chemical manufacturing processes. au.dk Future research will likely focus on enhancing the recyclability of these reagents and expanding their application in catalytic systems to further improve their green credentials.
Design of Environmentally Benign Reaction Systems
This compound, (C₂H₅)₄N(BH₄), is a reagent of growing interest in the development of environmentally benign chemical processes. Its utility in green chemistry stems from its unique solubility characteristics and its role in novel reaction pathways that minimize waste and hazardous substance use. The presence of the tetraethylammonium cation allows for enhanced solubility in a variety of organic solvents, which can be less hazardous than those typically required for inorganic borohydrides like sodium borohydride. This property is crucial for designing homogeneous reaction systems that can proceed under milder conditions and with greater efficiency.
A significant advancement in environmentally benign systems is the use of tetraalkylammonium borohydrides for the direct capture and reduction of carbon dioxide (CO₂). researchgate.net Research has demonstrated that these compounds can absorb large quantities of CO₂, even from low concentrations such as in the air, and convert it to formate (B1220265) under ambient temperature and pressure. researchgate.net This process combines carbon capture and utilization into a single, efficient step. The reaction involves the borohydride anion (BH₄⁻) reacting with up to three molecules of CO₂ to form a triformatoborohydride ([HB(OCHO)₃]⁻). researchgate.net The resulting formate can be released as formic acid upon the addition of HCl, and the corresponding tetraalkylammonium chloride can be recycled, presenting a sustainable pathway for CO₂ conversion. researchgate.net The efficiency of this process is influenced by the alkyl chain length of the cation, which affects CO₂ diffusivity and reaction kinetics. researchgate.net
Furthermore, the tetraethylammonium cation has been instrumental in the design of greener electrochemical systems. In electrochemical reductive aminations, for instance, tetraethylammonium bromide has been used as a supporting electrolyte in an acetonitrile-water azeotrope, which serves as a recoverable reaction medium. rsc.org This approach minimizes waste by allowing for the simple separation and recycling of the solvent and electrolyte. rsc.org The role of the tetraalkylammonium cation is critical for stabilizing anionic intermediates formed during the reaction, thereby enabling high yields in a more sustainable solvent system. rsc.org
Table 1: CO₂ Absorption by Tetraalkylammonium Borohydrides
This table summarizes the performance of various tetraalkylammonium borohydrides in capturing and reducing CO₂ at room temperature and 1 bar pressure.
| Compound | Time to Reach 50% Conversion (minutes) at 100% CO₂ | Maximum CO₂ Absorption (mmol g⁻¹) | Key Finding |
|---|---|---|---|
| This compound (TEAB) | ~10 | Up to 30 | Demonstrates rapid kinetics for CO₂ capture and reduction. researchgate.net |
| Tetrapropylammonium (B79313) Borohydride (TPAB) | ~20 | Up to 30 | Shows the influence of alkyl chain length on reaction kinetics. researchgate.net |
| Tetrabutylammonium Borohydride (TBAB) | ~40 | Up to 30 | Longer alkyl chains lead to slower kinetics but maintain high capacity. researchgate.net |
Integration into Catalytic Cycles for Enhanced Efficiency
This principle extends to the synthesis of other catalytic nanoparticles. The reduction of various metal salts with borohydrides is a common method for producing amorphous or crystalline nanoparticles that serve as catalysts for a wide range of chemical transformations. researchgate.net For example, milling sodium borohydride with nickel-containing additives leads to the formation of various nickel boride (NixBy) species upon heating. researchgate.net These species catalytically lower the temperature required for the thermal decomposition of the borohydride, enhancing the efficiency of hydrogen release. researchgate.net Similarly, tetraalkylammonium borohydrides can be used as both a reducing agent and a capping agent in the synthesis of platinum-based alloy nanoparticles, controlling their size and morphology to create superior catalysts. scielo.org.zasmolecule.com
Moreover, related tetraalkylammonium salts can act as initiators for catalytic cycles. In a novel approach to catalytic reductions, a zirconocene (B1252598) dichloride complex is activated by a catalytic amount of tetrabutylammonium fluoride (B91410) (TBAF). chemrxiv.org This activation generates a highly reactive zirconium hydride species, which is the active catalyst for the reduction of functional groups like sulfinyl ketimines and carbonyls. chemrxiv.org The system uses an inexpensive, bench-stable precatalyst and a silane (B1218182) as the terminal reductant, showcasing a highly efficient catalytic cycle initiated by the tetraalkylammonium salt. This demonstrates a sophisticated mechanism where the salt is not the primary hydride donor but a crucial activator for the catalytic cycle, a role that could be adapted for this compound in similar systems.
Table 2: Examples of Catalysts Prepared or Activated by Borohydrides/Ammonium Salts
This table provides examples of catalytic systems where borohydrides or related ammonium salts are integral to the catalyst's formation or activation, leading to enhanced efficiency.
| Catalyst System | Role of Borohydride/Ammonium Salt | Application | Reference |
|---|---|---|---|
| Cobalt-Boron (Co-B) | In situ reduction of Co²⁺ to form active catalyst | Catalytic hydrolysis of NaBH₄ for H₂ generation | mdpi.com |
| Nickel Borides (NixBy) | Formation of active species that lower decomposition temperature | Catalytic thermolysis of NaBH₄ for H₂ storage | researchgate.net |
| Zirconocene Hydride | Tetrabutylammonium fluoride acts as an activator for the catalyst | Catalytic reduction of sulfinyl ketimines and carbonyls | chemrxiv.org |
| Platinum-based alloys | Reductant and capping agent for nanoparticle synthesis | General catalysis | scielo.org.za |
Q & A
Q. What are the key synthesis methods for tetraethylammonium borohydride, and how can purity and stability be ensured?
this compound (TEAB) is typically synthesized via electrochemical reduction of borate species in the presence of tetraethylammonium cations. For example, tetraethylammonium hydroxide (TEAH) can be combined with boric acid in a symmetrical electrolyte system, using Hg pool electrodes under controlled current to promote borohydride formation . Purity (>95%) is achieved through recrystallization and vacuum drying, while stability is maintained by storing the compound in moisture-free, inert environments due to its hygroscopic nature .
Q. What are the optimal storage conditions to prevent decomposition of this compound?
TEAB is moisture-sensitive and decomposes upon exposure to air. Storage under anhydrous conditions (e.g., argon or nitrogen atmosphere) at temperatures below 4°C is critical. Its decomposition temperature is approximately 225°C, necessitating avoidance of high-temperature environments .
Q. How is this compound utilized in proteomics workflows, and what parameters require optimization?
In proteomics, TEAB is used as a reducing agent in protein digestion to maintain alkaline buffer conditions (e.g., in TMT labeling). Key parameters include concentration (typically 50–100 mM), pH (8–9), and incubation time (1–2 hours at 55°C). Compatibility with urea and iodoacetamide must also be validated to prevent side reactions .
Advanced Research Questions
Q. What mechanisms govern the electrochemical oxidation of this compound in fuel cell applications?
The borohydride oxidation reaction (BOR) involves an 8-electron transfer process, but competing hydrolysis pathways (producing H₂) reduce efficiency. Catalysts like Pt or Au nanoparticles mitigate this by promoting direct oxidation pathways. Computational studies using density functional theory (DFT) suggest that adsorption energy of BH₄⁻ on catalyst surfaces influences activity, with alloy catalysts (e.g., PtAu) showing enhanced performance by weakening intermediate binding .
Q. How can spectroscopic techniques characterize the structural and thermal properties of this compound?
- Raman spectroscopy identifies BH₄⁻ vibrational modes (e.g., ~2100–2300 cm⁻¹ for B-H stretches).
- NMR (¹¹B and ¹H) reveals borohydride coordination environments and thermal decomposition products.
- Thermogravimetric analysis (TGA) quantifies decomposition kinetics, showing mass loss above 150°C due to BH₃ release .
Q. What strategies overcome electrostatic barriers in borohydride synthesis using tetraethylammonium cations?
Electrostatic repulsion between borate anions and cathodes can be mitigated by:
- Tetraalkylammonium cations (e.g., TEAH), which concentrate borate ions at the electrode interface.
- Pulsed electrochemical methods to reduce passivation.
- Modified electrodes (e.g., Hg pools) with high overpotentials to favor borohydride formation over H₂ evolution .
Q. How does this compound compare to analogous quaternary ammonium borohydrides in reducing applications?
TEAB (molecular weight 145.10) has higher solubility in polar solvents compared to tetramethylammonium borohydride (88.99 g/mol). However, its alcohol solubility is limited, requiring aqueous or acetonitrile-based systems. Stability in solution is superior to sodium borohydride due to the bulky tetraethylammonium cation reducing BH₄⁻ hydrolysis .
Methodological Considerations
Q. How can contradictions in reported borohydride oxidation efficiencies be resolved experimentally?
Discrepancies often arise from differences in catalyst loading, electrolyte pH, and borohydride concentration. Standardized protocols include:
- Rotating disk electrode (RDE) studies to quantify electron transfer numbers.
- In situ gas chromatography to measure H₂ evolution rates.
- DFT-guided catalyst design to tailor active sites for direct BOR pathways .
Q. What analytical frameworks validate the role of TEAB in complex hydride systems for hydrogen storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
